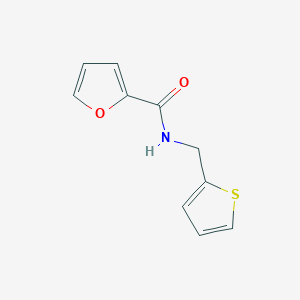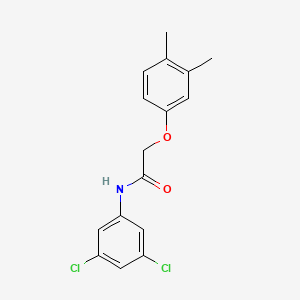
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of drugs. DOM is a potent hallucinogen that produces effects similar to those of other hallucinogenic drugs such as LSD and mescaline.
Wirkmechanismus
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine acts as a partial agonist at serotonin receptors in the brain. It binds to these receptors and activates them, producing its hallucinogenic effects. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine also increases the release of dopamine and norepinephrine in the brain, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine produces a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also produces dilated pupils, increased sweating, and dry mouth. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can also cause nausea, vomiting, and diarrhea. Its hallucinogenic effects include visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several advantages for use in lab experiments. It is a potent hallucinogen that produces effects similar to other hallucinogenic drugs. It is also relatively easy to synthesize in a laboratory setting. However, (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also a potent drug that can produce severe side effects, which can make it difficult to use in human subjects.
Zukünftige Richtungen
There are several future directions for research on (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine. One area of research is to study the role of serotonin receptors in the brain and their involvement in mood and behavior. Another area of research is to study the potential therapeutic uses of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, such as in the treatment of depression or anxiety. Finally, there is a need for further research on the long-term effects of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine use, particularly on the brain and behavior.
Synthesemethoden
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized in a laboratory by reacting 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to produce 2,5-dimethoxyphenyl-2-amino-propane. Finally, this compound is reacted with 2-methoxy-5-methylphenylboronic acid to produce (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine.
Wissenschaftliche Forschungsanwendungen
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study its effects on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-7-17(20-4)16(8-12)19-11-15-9-14(3)18(21-5)10-13(15)2/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUBSIGLUUCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)
![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)

![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)
![3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)
![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)

